Succinamide, N-(p-bromophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
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Overview
Description
Succinamide, N-(p-bromophenyl)-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)- is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinamide, N-(p-bromophenyl)-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)- typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Coupling with p-Bromophenyl Group: The final step involves coupling the thiadiazole derivative with a p-bromophenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Succinamide, N-(p-bromophenyl)-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Succinamide, N-(p-bromophenyl)-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Bromophenyl Derivatives: Compounds with a bromophenyl group but different heterocyclic rings.
Uniqueness
Succinamide, N-(p-bromophenyl)-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)- is unique due to the specific combination of the thiadiazole ring, isopropyl group, and bromophenyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
107811-40-5 |
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Molecular Formula |
C15H17BrN4O2S |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C15H17BrN4O2S/c1-9(2)14-19-20-15(23-14)18-13(22)8-7-12(21)17-11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H,18,20,22) |
InChI Key |
KWBAMBDJCUUEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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